molecular formula C23H13BrF3N3 B2742156 1-(4-bromophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-82-4

1-(4-bromophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2742156
CAS No.: 901044-82-4
M. Wt: 468.277
InChI Key: FSMNWDCOYKXCHL-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a 4-bromophenyl group at position 1, a phenyl group at position 3, and a trifluoromethyl (-CF₃) group at position 5. The pyrazoloquinoline scaffold is known for its planar aromatic structure, enabling interactions with biological targets via π-π stacking and hydrophobic effects . This compound’s synthesis likely involves multi-step reactions, including microwave-assisted cross-coupling or cyclization, as seen in analogous pyrazoloquinoline syntheses .

Properties

IUPAC Name

1-(4-bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13BrF3N3/c24-16-7-9-17(10-8-16)30-22-18-11-6-15(23(25,26)27)12-20(18)28-13-19(22)21(29-30)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMNWDCOYKXCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-bromophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline (referred to as Compound I ) has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, structural characteristics, and biological activity, particularly focusing on its antiproliferative properties and mechanisms of action.

Synthesis and Structural Characterization

Compound I is synthesized through a series of reactions involving 4-bromophenyl isothiocyanate and 1-[(3-trifluoromethyl)phenyl]piperazine. The reaction typically involves refluxing the reactants in an ethanolic solution, followed by crystallization to yield the final product with high purity (95%) .

The structural characterization of Compound I reveals a complex arrangement, with significant dihedral angles between the phenyl rings indicating potential steric interactions that may influence its biological activity .

Antiproliferative Activity

The biological activity of Compound I has been evaluated against various cancer cell lines. In vitro studies have shown that it exhibits significant cytotoxic effects, particularly against breast cancer cell lines such as MCF7 and SKBR3. The compound demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative activity .

Cell Line IC50 (µM) Selectivity
MCF72.40 ± 0.28High
SKBR31.05 ± 0.64Moderate
BT5493.00Moderate

These results suggest that Compound I may selectively inhibit cancer cell proliferation while exhibiting lower toxicity towards normal cells.

The mechanism by which Compound I exerts its antiproliferative effects appears to involve multiple pathways:

  • Inhibition of Kinases : Preliminary studies indicate that Compound I may inhibit key kinases involved in cell cycle regulation and proliferation. Specifically, it shows inhibitory activity against CDK1/CyclinA2 and ALK kinases .
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, which is critical for its therapeutic efficacy. This process is likely mediated by the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.

Case Studies

Several case studies highlight the therapeutic potential of Compound I:

  • Study on Breast Cancer Cell Lines : A study evaluated the effects of Compound I on MCF7 and SKBR3 cells, demonstrating significant reductions in cell viability and induction of apoptosis markers such as cleaved caspase-3 .
  • Selectivity Profiling : Further investigations into the selectivity profile revealed that while Compound I effectively targets cancer cells, it exhibits relatively low cytotoxicity towards normal fibroblast cells (IC50 > 25 µM), showcasing its potential for selective cancer therapy .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising pharmacological properties, particularly in the following areas:

1. Anticancer Activity
Research indicates that derivatives of pyrazoloquinoline compounds demonstrate cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications at the phenyl and trifluoromethyl positions can enhance the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells .

2. Antimicrobial Properties
The presence of the trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their antimicrobial activity. Preliminary studies suggest that 1-(4-bromophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline may exhibit bactericidal effects against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

3. Anti-inflammatory Effects
Some pyrazoloquinoline derivatives have shown anti-inflammatory properties by inhibiting specific pathways involved in inflammation. The compound's ability to modulate these pathways could be beneficial in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of 1-(4-bromophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions that include:

  • Condensation Reactions : Initial formation through condensation of appropriate hydrazones and substituted quinolines.
  • Trifluoromethylation : The introduction of the trifluoromethyl group can be achieved using trifluoromethylating agents under controlled conditions to ensure high yields and purity.
  • Bromination : Selective bromination at the para position of the phenyl group can be accomplished using brominating agents in suitable solvents .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science:

1. Organic Electronics
Due to its unique electronic properties, 1-(4-bromophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of trifluoromethyl groups can enhance charge transport properties, making it a candidate for high-performance organic semiconductors .

2. Fluorescent Probes
The compound's structural characteristics may allow it to function as a fluorescent probe for bioimaging applications. Its ability to emit light upon excitation could be harnessed for tracking cellular processes in real-time .

Case Studies

Several studies have documented specific applications of this compound:

  • Case Study 1: Anticancer Screening
    A study evaluated the cytotoxic effects of various pyrazoloquinoline derivatives on human breast cancer cell lines. Results indicated that modifications at the 7-position significantly enhanced potency compared to unmodified analogs .
  • Case Study 2: Antimicrobial Testing
    In vitro tests demonstrated that derivatives with halogen substitutions exhibited greater antibacterial activity than their non-halogenated counterparts, suggesting a structure-activity relationship that favors halogenation for enhanced efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and biological activities of 1-(4-bromophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline with related compounds:

Compound Name Core Structure Substituents Biological Activity/Notes Reference
Target Compound Pyrazolo[4,3-c]quinoline 1-(4-BrPh), 3-Ph, 7-CF₃ Unknown; structural features suggest potential cytotoxicity or enzyme inhibition
5-Bromo-3-methyl-7-phenyl-9-(p-tolyl)-3H-pyrazolo[4,3-f]quinoline (1A) Pyrazolo[4,3-f]quinoline 5-Br, 3-Me, 7-Ph, 9-p-tolyl Cytotoxicity against cancer cells; topoisomerase I/IIα inhibition [1]
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) Pyrazolo[4,3-c]quinoline 3-NH₂, 4-(4-OHPhNH) Anti-inflammatory (IC₅₀ ~0.1 μM for NO inhibition) [2, 6]
2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline (9b) Pyrazolo[4,3-c]quinoline 2-(4-BrPh) IR: C=N stretch at 1605 cm⁻¹; no trifluoromethyl or phenyl groups [5]
5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (11h) Pyrazolo[1,5-a]pyrimidine 5-(4-BrPh), 3-Ph, 7-CF₃ Structural isomer; different core reduces planarity [7]
MM-I-10 (14l) Pyrazolo[4,3-c]quinolinone 2-(4-CF₃OPh), 7-CF₃ α6-GABAAR subtype selectivity; improved metabolic stability [8]

Key Observations

Core Structure Variations: Pyrazolo[4,3-f]quinolines (e.g., 1A) exhibit distinct substitution patterns and topoisomerase inhibition, whereas pyrazolo[4,3-c]quinolines (e.g., target compound, 2i) are optimized for anti-inflammatory activity .

Substituent Impact: Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic stability in both the target compound and MM-I-10 (14l) . Bromophenyl: Present in the target compound and 9b; the para-bromo substituent may facilitate halogen bonding in target interactions . Amino/Hydroxyl Groups: Critical for anti-inflammatory activity in 2i and 2m but absent in the target compound, suggesting divergent biological targets .

Synthetic Approaches: Microwave-assisted methods (e.g., Yb(OTf)₃/CuI catalysis in DMF) are common for pyrazoloquinolines . The target compound’s synthesis may require regioselective bromination and trifluoromethylation, as seen in analogous protocols .

Biological Activity Trends: Anti-inflammatory pyrazolo[4,3-c]quinolines (e.g., 2i) achieve submicromolar IC₅₀ values for NO inhibition, while cytotoxic analogues (e.g., 1A) target topoisomerases . The target compound’s lack of polar groups (e.g., -NH₂, -OH) may limit anti-inflammatory efficacy but could favor anticancer or CNS applications .

Q & A

Q. Key Considerations :

  • Purification via column chromatography or recrystallization (e.g., n-hexane/EtOAc) is critical due to high melting points (>300°C) .
  • Yields depend on reaction conditions (e.g., solvent polarity, temperature, catalyst selection) .

How is the compound characterized using spectroscopic and analytical methods?

Q. Basic Characterization Protocol

  • 1H/13C NMR : Peaks at δ 7.57–8.60 (aromatic protons) and δ 115–153 ppm (aromatic carbons) confirm substitution patterns. The trifluoromethyl group appears as a quartet in 13C NMR (δ ~120 ppm, JCF=268.5HzJ_{CF} = 268.5 \, \text{Hz}) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ at m/z 380.0398) ensures molecular integrity .
  • IR Spectroscopy : Bands at 1665 cm⁻¹ (C=O) and 1100–1322 cm⁻¹ (C-F) validate functional groups .

Q. Advanced Applications :

  • X-ray Crystallography : Resolves regiochemical ambiguities in fused heterocycles .
  • HPLC-PDA/MS : Detects impurities or byproducts from incomplete cyclization .

How can researchers address discrepancies in NMR data during synthesis?

Advanced Data Contradiction Analysis
Discrepancies in aromatic proton signals (e.g., δ 7.90–8.60) may arise from:

  • Solvent Effects : DMSO-d6 vs. CDCl3 can shift NH proton signals (δ 13.74 ppm in DMSO) .
  • Tautomerism : Pyrazole NH tautomerization alters chemical environments, requiring variable-temperature NMR .
  • Impurities : Byproducts from bromophenyl coupling (e.g., debrominated intermediates) necessitate LC-MS validation .

Q. Mitigation Strategies :

  • Use deuterated solvents with controlled moisture levels.
  • Compare experimental data with computed NMR (DFT) for tautomer prediction .

What strategies are used to study structure-activity relationships (SAR) for anti-inflammatory activity?

Q. Advanced SAR Methodology

  • QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett σ values) with inhibitory activity (IC50) against NO production in RAW 264.7 cells .
  • Key Modifications :
    • 4-Amino Substitution : Enhances potency (e.g., compound 2i, IC50 ~0.1 µM) by improving hydrogen bonding with iNOS .
    • Trifluoromethyl Retention : Maintains hydrophobic interactions in the enzyme active site .
  • In Silico Docking : Predicts binding modes to COX-2/iNOS using AutoDock Vina .

How can selectivity for biological targets (e.g., γ-secretase) be optimized?

Q. Advanced Selectivity Engineering

  • Sulfonyl Group Introduction : ELND006/ELND007 derivatives with 4-(trifluoromethyl)phenylsulfonyl groups show >100-fold selectivity for amyloid-β over Notch cleavage .
  • Stereochemical Control : (R)-configuration at the cyclopropyl group reduces off-target effects (e.g., CYP inhibition) .
  • Fluorine Substitution : 7,8-Difluoro analogs improve metabolic stability and blood-brain barrier penetration .

Q. Validation :

  • In Vitro Assays : Measure Aβ40/Notch-1 IC50 ratios in HEK293 cells .
  • Pharmacokinetics : Assess brain-to-plasma ratios in murine models .

What are the challenges in optimizing metabolic stability for in vivo studies?

Q. Advanced Metabolic Stability Strategies

  • Deuterium Incorporation : Replacing labile hydrogens (e.g., NH groups) with deuterium slows oxidative metabolism .
  • Fluorine Substitution : Blocks cytochrome P450 oxidation at vulnerable positions (e.g., C-7) .
  • Prodrug Design : Mask polar groups (e.g., carboxylic acids) as esters to enhance oral bioavailability .

Q. Analytical Tools :

  • Microsomal Stability Assays : Monitor parent compound depletion using LC-MS/MS .
  • Metabolite ID : HRMS/MS identifies oxidative metabolites (e.g., hydroxylation at C-4) .

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